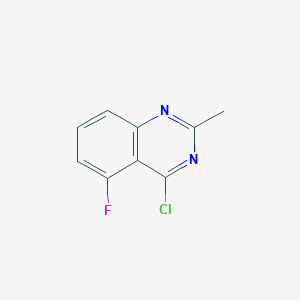

4-Chloro-5-fluoro-2-methylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-2-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c1-5-12-7-4-2-3-6(11)8(7)9(10)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLIJPCCYFEPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)F)C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285595 | |

| Record name | 4-Chloro-5-fluoro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429782-22-8 | |

| Record name | 4-Chloro-5-fluoro-2-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429782-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-fluoro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 5 Fluoro 2 Methylquinazoline and Analogues

Precursor Synthesis and Functionalization Pathways

The cornerstone of synthesizing 4-chloro-5-fluoro-2-methylquinazoline is the preparation of the appropriately substituted anthranilic acid precursor, namely 2-amino-6-fluorobenzoic acid. The strategic placement of the fluorine atom at the 6-position is critical for the final structure of the target molecule.

Several synthetic routes to 2-amino-6-fluorobenzoic acid have been reported. One common method begins with 6-fluoro-2-bromotoluene. Through catalytic oxidation in an acidic medium using oxygen, this starting material is converted to 6-fluoro-2-bromobenzoic acid. Subsequent amination via reaction with ammonia (B1221849) at elevated temperatures yields the desired 2-amino-6-fluorobenzoic acid guidechem.com. This method is advantageous due to the availability of the starting materials and its suitability for larger-scale production guidechem.com.

An alternative pathway starts from 2-nitro-6-fluorobenzonitrile. This precursor undergoes hydrolysis to 2-nitro-6-fluorobenzoic acid, followed by a nitro group reduction using reagents such as iron powder in the presence of an acid to furnish 2-amino-6-fluorobenzoic acid guidechem.com.

Established Routes for Halogenated Quinazoline (B50416) Core Formation

The construction of the quinazoline ring system is a well-established area of organic synthesis. For this compound, the process typically involves the formation of a quinazolinone intermediate, followed by chlorination.

Cyclocondensation Reactions

The most direct route to the quinazolinone precursor, 5-fluoro-2-methylquinazolin-4(3H)-one, is through the cyclocondensation of 2-amino-6-fluorobenzoic acid with acetic anhydride (B1165640) nih.gov. This reaction, a variation of the Niementowski quinazolinone synthesis, is a widely employed and generally efficient method for forming the pyrimidinone ring of the quinazoline core. The anthranilic acid reacts with the anhydride to form an N-acetylated intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone.

The resulting 5-fluoro-2-methylquinazolin-4(3H)-one is a stable intermediate that can be isolated and purified before proceeding to the final chlorination step.

Ring-Closing Strategies

Once the 5-fluoro-2-methylquinazolin-4(3H)-one intermediate is obtained, the final step is the conversion of the 4-oxo group to a chloro group. This is typically achieved through a reaction with a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly used reagent nih.govresearchgate.netsigmaaldrich.com.

The reaction involves heating the quinazolinone with POCl₃, often in the presence of a base such as a tertiary amine, to facilitate the conversion nih.govresearchgate.net. The mechanism proceeds through the formation of a phosphorylated intermediate at the 4-position, which is then displaced by a chloride ion to yield the final 4-chloroquinazoline (B184009) product. The reaction conditions, including temperature and the presence of additives, can be optimized to ensure high yields and minimize the formation of byproducts nih.govresearchgate.net. Thionyl chloride (SOCl₂) in the presence of a catalyst like dimethylformamide (DMF) can also be employed for this transformation researchgate.net.

Novel Synthetic Approaches and Methodological Innovations

While the classical synthetic routes are reliable, modern organic synthesis has driven the development of more efficient and environmentally benign methodologies. These novel approaches often focus on reducing reaction times, improving yields, and simplifying work-up procedures.

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. The synthesis of quinazoline derivatives has greatly benefited from this technology. While a specific microwave-assisted synthesis for this compound is not extensively documented, the general applicability of microwave heating to the synthesis of quinazolinones and their subsequent chlorination suggests a high potential for adapting this technology. For instance, the cyclocondensation of anthranilic acids with various reagents to form quinazolinones can be achieved in minutes under microwave irradiation, compared to hours with conventional heating openmedicinalchemistryjournal.com.

One-Pot and Multi-Component Reactions

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple synthetic steps into a single operation, thereby avoiding the isolation of intermediates. The synthesis of quinazolines is well-suited to such strategies.

A potential one-pot approach for this compound could involve the in-situ formation of the quinazolinone from 2-amino-6-fluorobenzoic acid and a suitable acetyl source, followed by the direct addition of a chlorinating agent without isolating the intermediate. One-pot syntheses of various substituted quinazolin-4(3H)-ones have been successfully developed, for example, using trifluoroacetic acid as a CF3 source in a sequential cascade reaction organic-chemistry.org. Furthermore, three-component reactions involving an anthranilic acid derivative, an aldehyde, and an amine source are common for building the quinazoline scaffold and could be adapted for the synthesis of analogs rsc.org. These methodologies, while not yet specifically reported for this compound, represent a promising avenue for future synthetic efforts, offering a more streamlined and efficient route to this class of compounds.

Catalytic Strategies in Quinazoline Assembly

The synthesis of quinazoline derivatives has been significantly advanced by the use of transition metal-catalyzed reactions. mdpi.com These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional methods. Various metals, including copper, ruthenium, nickel, and manganese, have been employed to catalyze the formation of the quinazoline ring through diverse mechanistic pathways such as C-H activation and dehydrogenative coupling. mdpi.comresearchgate.net

Copper catalysts are frequently used for their low cost and versatility. For instance, copper(II) acetate (B1210297) has been used to catalyze the reaction between 2-aminobenzophenones and phenacylazides. mdpi.com Another approach involves a copper-catalyzed cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides, using air as a green oxidant. organic-chemistry.org This method proceeds through sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org

Ruthenium-based catalysts have also proven effective. A system comprising Ru₃(CO)₁₂ with a Xantphos ligand facilitates the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles, noted for its high atom efficiency. organic-chemistry.org Similarly, manganese(I) catalysts have been developed for the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides to produce 2-substituted quinazolines. mdpi.com Nickel catalysts, which are inexpensive and readily prepared, are used for acceptorless dehydrogenative coupling reactions between 2-aminobenzylamine and benzyl (B1604629) alcohol. organic-chemistry.org

Table 1: Overview of Catalytic Systems in Quinazoline Synthesis

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | 2-Aminobenzaldehyde/-ketone, Phenacylazides | Functionalized Quinazolines | Room temperature reaction. | mdpi.com |

| CuBr | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Substituted Quinazolines | Uses air as an oxidant. | organic-chemistry.org |

| Ru₃(CO)₁₂/Xantphos | 2-Aminoaryl methanols, Benzonitriles | 2-Arylquinazolines | High atom efficiency, operational simplicity. | organic-chemistry.org |

| Mn(I) complex | 2-Amino-benzylalcohol, Primary amides | 2-Substituted Quinazolines | Acceptorless dehydrogenative coupling. | mdpi.com |

| Ni(II) complex | 2-Aminobenzylamine, Benzyl alcohol | Substituted Quinazolines | Inexpensive and easy to prepare catalyst. | organic-chemistry.org |

| Rhodium catalyst | 2,4-Diarylquinazolines, N-fluorobenzenesulfonimide | Amino-substituted Quinazolines | Direct C-H amidation with high regioselectivity. | researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into quinazoline synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. nih.govresearchgate.net Key strategies include the use of metal-free reaction conditions, environmentally benign solvents like water or deep eutectic solvents (DES), and energy-efficient methods such as microwave irradiation. researchgate.nettandfonline.com

Metal-free synthesis offers a significant advantage by avoiding the cost and toxicity associated with heavy metals. One such method describes a four-component procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide, proceeding via direct C-H functionalization. rsc.org Organocatalysis, using small organic molecules like salicylic (B10762653) acid, has been developed for the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen as the oxidant. nih.gov Molecular iodine has also been used to catalyze the amination of benzylic sp³ C-H bonds in 2-aminobenzaldehydes with benzylamines, using oxygen as the oxidant under solvent-free conditions. organic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. frontiersin.org It has been successfully applied to the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times. frontiersin.org Deep eutectic solvents (DES), a class of green solvents, have been used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, offering a more environmentally friendly alternative to volatile organic solvents. tandfonline.com

Table 2: Comparison of Green Synthetic Methods for Quinazolines

| Method | Catalyst/Medium | Key Principles | Advantages | Reference |

|---|---|---|---|---|

| Metal-Free Four-Component Reaction | None (Metal-Free) | Atom Economy, C-H Functionalization | Uses simple, readily available reactants. | rsc.org |

| Organocatalysis | Salicylic acid | Green Catalyst, Use of Air | Avoids toxic metals, high atom economy. | nih.gov |

| Microwave-Assisted Synthesis | Various | Energy Efficiency | Reduced reaction times, higher yields. | tandfonline.comfrontiersin.org |

| Deep Eutectic Solvents (DES) | Choline chloride:urea | Green Solvents | Avoids volatile organic solvents, recyclable. | tandfonline.com |

| Iodine Catalysis | Molecular Iodine (I₂) | Green Catalyst, Solvent-Free | Economical, uses oxygen as oxidant. | organic-chemistry.org |

Regioselective Synthesis of Fluoro- and Chloro-Substituted Quinazolines

Achieving regioselectivity is paramount when synthesizing specifically substituted quinazolines like this compound. The precise placement of halogen atoms on the benzene (B151609) ring dictates the compound's ultimate chemical and biological properties. The synthetic strategy typically involves building the quinazoline core from a pre-functionalized aniline (B41778) or anthranilic acid derivative.

For instance, the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline (B50361) begins with 2-amino-4-fluorobenzoic acid, which ensures the fluorine atom is positioned at what will become the 7-position of the quinazoline ring. google.com This starting material is cyclized with formamidine (B1211174) acetate to yield 7-fluoro-4-hydroxy quinazoline. google.com Subsequent nitration is regioselective, introducing a nitro group at the 6-position. The final chlorination step, often using thionyl chloride (SOCl₂), converts the 4-hydroxyl group into the desired 4-chloro substituent. google.comresearchgate.net This multi-step process highlights how regiocontrol is achieved by selecting a starting material with the desired substitution pattern.

The synthesis of other regioisomers would necessitate different starting materials. For the target compound, this compound, a plausible route would start from 2-amino-6-fluorobenzoic acid. This precursor would undergo cyclization with a source for the 2-methyl group (e.g., acetic anhydride followed by reaction with ammonia or an equivalent), and subsequent chlorination at the 4-position would yield the final product. The regioselectivity of electrophilic substitution reactions (like nitration or halogenation) on the pre-formed quinazoline ring can be complex and often leads to mixtures of isomers, making the strategy of building from substituted precursors more reliable for achieving specific substitution patterns. google.com

Derivatization Strategies at the 2-Methyl and Quinazoline Core Positions

Once the this compound core is assembled, further molecular diversity can be achieved through derivatization at various positions. The 4-chloro group and the 2-methyl group are particularly amenable to modification.

The chlorine atom at the 4-position is an excellent leaving group, making it a prime site for nucleophilic aromatic substitution. This position is commonly derivatized by reacting the 4-chloroquinazoline with various amines (anilines, alkylamines) to produce 4-aminoquinazoline derivatives. nih.gov These N-arylation reactions can be facilitated by microwave irradiation, which allows for rapid and efficient coupling with a wide range of anilines, including those with electron-donating or electron-withdrawing groups. nih.gov

The 2-methyl group can also be a handle for further functionalization. A common strategy involves its conversion into a more reactive 2-(chloromethyl) group. This can be achieved by synthesizing the quinazoline from o-aminoacetophenone and chloroacetamide. chemicalbook.com An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids has also been reported. mdpi.com The resulting 2-(chloromethyl)quinazoline (B1630927) is a versatile intermediate that can react with various nucleophiles to introduce new functionalities at the 2-position, significantly expanding the chemical space accessible from the initial scaffold. mdpi.com Furthermore, derivatization agents like 2-hydrazinoquinoline (B107646) can be used to react with parts of the quinazoline structure for analytical purposes, such as enhancing detectability in LC-MS. nih.govnih.gov

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 5 Fluoro 2 Methylquinazoline

Nucleophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the quinazoline scaffold, particularly at the C-4 position which is activated by the adjacent nitrogen atom.

Reactivity at the C-4 Position

The C-4 position of the quinazoline ring is highly susceptible to nucleophilic attack. This reactivity is attributed to the electron-withdrawing effect of the pyrimidine (B1678525) ring nitrogen atoms, which polarizes the C-4 carbon, making it electrophilic. The chlorine atom at this position serves as a good leaving group, facilitating substitution by a wide range of nucleophiles.

Studies on various 4-chloroquinazolines have demonstrated that they readily undergo SNAr reactions with amines, alcohols, and thiols. nih.govbldpharm.com For instance, the reaction of 4-chloroquinazolines with primary and secondary amines is a widely employed method for the synthesis of 4-aminoquinazoline derivatives. nih.gov These reactions are often carried out in solvents like isopropanol (B130326) or THF/water, sometimes with microwave irradiation to accelerate the reaction rate. bldpharm.com The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride ion. researchgate.net

The reaction of 4-chloro-2-methylquinazoline (B1587004) with various N-methylanilines has been shown to proceed efficiently to yield the corresponding 4-anilinoquinazolines. nih.gov It is therefore highly probable that 4-Chloro-5-fluoro-2-methylquinazoline will exhibit similar reactivity towards a diverse set of nucleophiles at the C-4 position.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Analogous 4-Chloroquinazolines

| 4-Chloroquinazoline (B184009) Derivative | Nucleophile | Product | Reference |

| 4-Chloro-2-methylquinazoline | N-methylaniline | 2-Methyl-N-phenylquinazolin-4-amine | nih.gov |

| 6-Bromo-4-chloro-2-phenylquinazoline | 3-Chloroaniline | 6-Bromo-N-(3-chlorophenyl)-2-phenylquinazolin-4-amine | nih.gov |

| 4-Chloroquinazoline | Pyrrolidine | 4-(Pyrrolidin-1-yl)quinazoline | chemsynthesis.com |

Influence of Halogen Substituents on Reactivity

The presence of halogen substituents on the quinazoline ring significantly modulates its reactivity. The fluorine atom at the C-5 position in this compound is expected to have a pronounced effect on the reactivity at the C-4 position. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is anticipated to further increase the electrophilicity of the C-4 carbon, thereby enhancing the rate of nucleophilic attack.

In related heterocyclic systems, the presence of a fluorine atom ortho or para to the site of nucleophilic substitution generally leads to an increase in reaction rate. acs.org For example, the replacement of a nitro group with a fluorine atom at the C(6)-position of a quinazoline derivative, while reducing the inhibitory activity, demonstrates the influence of halogen substitution on the molecule's properties. In the context of this compound, the 5-fluoro substituent is ortho to the C-4 position and is expected to activate it towards SNAr reactions.

The relative reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I for activated aryl substrates. chemsynthesis.com However, in the case of this compound, the chlorine at C-4 is the leaving group, and its departure is facilitated by the electronic effects of the ring system and the 5-fluoro substituent.

Electrophilic Reactions on the Quinazoline Aromatic System

Electrophilic aromatic substitution on the benzene (B151609) ring of the quinazoline system is generally less facile than nucleophilic substitution on the pyrimidine ring due to the deactivating effect of the heterocyclic nitrogen atoms. However, under appropriate conditions, electrophilic reactions can occur. The position of electrophilic attack is directed by the existing substituents.

For this compound, the directing effects of the chloro, fluoro, and methyl groups, as well as the fused pyrimidine ring, must be considered. The 2-methyl group is an activating group, while the halogens are deactivating but ortho-, para-directing. The fused pyrimidine ring is deactivating. Electrophilic halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to generate a potent electrophile. uni.luchemicalbook.comchemicalbook.com The electrophile then attacks the electron-rich positions of the benzene ring. Given the substitution pattern, the most likely positions for electrophilic attack would be C-6 and C-8.

Reactivity and Functionalization of the 2-Methyl Group

The methyl group at the C-2 position of the quinazoline ring exhibits its own characteristic reactivity. The protons of the 2-methyl group are acidic due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. This allows for deprotonation by a strong base to form a carbanion, which can then react with various electrophiles.

This reactivity enables a range of functionalization reactions at the 2-methyl position. For instance, C(sp³)–H functionalization of 2-methyl azaarenes, including quinolines and quinazolines, has been developed as a powerful synthetic strategy. nih.govscilit.com These reactions can involve condensation with aldehydes and ketones, alkylation, and other C-C bond-forming reactions. Metal-free tandem cyclization strategies have also been reported for the functionalization of 2-methylquinolines. scilit.com It is plausible that this compound could undergo similar transformations, allowing for the introduction of diverse substituents at the 2-methyl position.

Investigations into Reaction Pathways and Intermediates

The mechanism of nucleophilic aromatic substitution on 4-chloroquinazolines has been a subject of kinetic and computational studies. researchgate.netmdpi.com The reaction generally proceeds via a two-step SNAr mechanism involving the formation of a tetrahedral Meisenheimer intermediate. The stability of this intermediate is a key factor in determining the reaction rate. For reactions involving amine nucleophiles, the reaction can be catalyzed by a second molecule of the amine acting as a base to remove a proton from the intermediate. researchgate.net

Computational studies on 2,4-dichloroquinazoline (B46505) have shown that the C-4 position is more susceptible to nucleophilic attack than the C-2 position due to a higher LUMO coefficient and a lower activation energy for the formation of the corresponding Meisenheimer complex. mdpi.com A similar regioselectivity is expected for this compound, with the C-4 position being the primary site of nucleophilic substitution.

Thermal and Photochemical Transformations of Halogenated Quinazolines

The thermal stability of halogenated quinazolines is an important consideration for their synthesis and application. Studies on related heterocyclic compounds have investigated their thermal decomposition kinetics. For some pyrazolo-quinazoline derivatives, thermal stability was found to be influenced by the nature and position of substituents, although in some cases, the effect was not significant. researchgate.net Generally, halogenated aromatic compounds exhibit considerable thermal stability.

Pre Clinical Biological Activity and Pharmacological Exploration of 4 Chloro 5 Fluoro 2 Methylquinazoline Derivatives

In Vitro Enzyme Inhibition Studies

In vitro studies assess the direct inhibitory effects of compounds on specific enzymes, providing crucial insights into their mechanism of action.

Kinase Inhibitory Potency (e.g., EGFR-TK)

Extensive searches of publicly available scientific literature and research databases did not yield specific studies evaluating the kinase inhibitory potency of derivatives synthesized directly from 4-Chloro-5-fluoro-2-methylquinazoline. While the broader class of quinazoline (B50416) compounds is well-known for its kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), no data was found for derivatives of this specific parent compound. google.com

Other Enzymatic Targets

Research has identified this compound as a chemical intermediate for creating novel pharmacological agents. Specifically, it is used in the synthesis of positive allosteric modulators of the muscarinic acetylcholine (B1216132) receptor M4 (mAChR M4). These receptors are G protein-coupled receptors involved in various neurological and psychiatric processes. The derivatives synthesized from this compound are intended to modulate the activity of the M4 receptor, which is a therapeutic target for certain central nervous system disorders.

In Vitro Receptor Binding Affinity Investigations

A patent for positive allosteric modulators of the muscarinic acetylcholine receptor M4 (mAChR M4) lists this compound as a commercially available starting material for the synthesis of these modulators. This indicates that its derivatives are designed to bind to the M4 receptor. However, specific quantitative data from in vitro receptor binding affinity studies (such as dissociation constants, Kd) for derivatives of this compound are not detailed in the available public documentation.

Cellular Pathway Modulation Studies (In Vitro)

Cellular pathway studies investigate how a compound affects biological processes within a cell, such as apoptosis and cell cycle progression.

Apoptosis Induction in Cancer Cell Lines

No studies were found in the public scientific literature that specifically investigate the apoptosis-inducing capabilities of derivatives of this compound in cancer cell lines. While other quinazoline derivatives have been shown to induce apoptosis, this activity has not been documented for compounds derived from this particular chemical entity.

Angiogenesis Inhibition in Cell Models

The formation of new blood vessels, a process known as angiogenesis, is a critical component in tumor growth and progression. Consequently, the inhibition of angiogenesis is a key target for cancer therapy. Research into quinazoline derivatives has explored their potential as anti-angiogenic agents.

One study investigated the effects of a quinazoline analog, 6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino)quinazoline (HMJ-30), on human umbilical vein endothelial cells (HUVECs). nih.govsciensage.info The findings indicated that HMJ-30 inhibited the viability of HUVECs in a dose- and time-dependent manner. sciensage.info Furthermore, the compound was found to disrupt the formation of tube-like structures and suppress cell migration in HUVECs that were induced by vascular endothelial growth factor (VEGF). sciensage.info In an in vivo model using the chicken chorioallantoic membrane (CAM), HMJ-30 was also observed to inhibit the branching and sprouting of vessels. sciensage.info The mechanism of action for this anti-angiogenic activity was linked to the induction of endothelial cell apoptosis through the upregulation of death receptor 5 (DR5) and phosphorylated c-Jun N-terminal kinase (JNK) signals. nih.govsciensage.info

In Vitro Antiproliferative Activities in Cancer Cell Lines

Derivatives of quinazoline have been extensively evaluated for their ability to inhibit the proliferation of cancer cells. These studies have demonstrated that modifications to the quinazoline scaffold can lead to potent anticancer activity against a variety of cancer cell lines.

A novel series of 2-chloroquinazoline (B1345744) derivatives were synthesized and evaluated for their anti-proliferation activities against four cancer cell lines with high expression of the epidermal growth factor receptor (EGFR): A549 (non-small cell lung cancer), NCI-H1975 (non-small cell lung cancer), AGS (gastric adenocarcinoma), and HepG2 (hepatocellular carcinoma). nih.gov Among the synthesized compounds, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (compound 10b) demonstrated the most significant activity. nih.gov This compound was also shown to inhibit the migration of A549, AGS, and HepG2 cancer cells. nih.gov

Another study focused on quinazoline-based pyrimidodiazepines, which were tested for their anticancer activity against a panel of 60 human tumor cell lines by the U.S. National Cancer Institute. semanticscholar.org One of the precursor compounds, a quinazoline-chalcone (compound 14g), showed high antiproliferative activity against several cell lines including K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon cancer), LOX IMVI (melanoma), and MCF7 (breast cancer). semanticscholar.org

The antiproliferative activity of quinazolin-4(3H)-one derivatives has also been investigated in various lung cancer cell lines, including those resistant to EGFR tyrosine kinase inhibitors (TKIs). nih.gov A novel derivative, BIQO-19, showed broad and effective antiproliferative activity against all tested lung cancer cell lines by inhibiting aurora kinase A, which led to cell cycle arrest and apoptosis. nih.gov

Below is a table summarizing the in vitro antiproliferative activities of selected quinazoline derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549 | 3.68 | nih.gov |

| NCI-H1975 | 10.06 | nih.gov | |

| AGS | 1.73 | nih.gov | |

| HepG2 | 2.04 | nih.gov | |

| Quinazoline-chalcone (14g) | K-562 | 0.622-1.81 | semanticscholar.org |

| RPMI-8226 | 0.622-1.81 | semanticscholar.org | |

| HCT-116 | 0.622-1.81 | semanticscholar.org | |

| LOX IMVI | 0.622-1.81 | semanticscholar.org | |

| MCF7 | 0.622-1.81 | semanticscholar.org |

In Vitro Antimicrobial Spectrum

The emergence of antibiotic-resistant pathogens has necessitated the search for new antimicrobial agents. Quinazoline derivatives have been explored for their potential antibacterial and antifungal properties.

A series of 7-chloro-2-(3-chloropropyl)-3-[(substitutedbenzylidene) amino]quinazolin-4-(3H)-ones were synthesized and tested for their activity against Gram-positive and Gram-negative bacteria. sphinxsai.com The results indicated that some of these compounds displayed marked activity against the tested microorganisms. sphinxsai.com Another study on quinoxaline-based compounds, which are structurally related to quinazolines, identified derivatives with good to moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

In a study of 6-bromo-3-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-methylquinazolin-4(3H)-one derivatives, several compounds showed moderate antimicrobial activity. sciensage.info Specifically, compounds designated as G4 and G6 were found to have significant anti-bacterial activity when compared to the standard drug amoxicillin. sciensage.info

The following table presents the antibacterial activity of selected quinoxaline (B1680401) derivatives, which are structurally similar to quinazolines.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5p | S. aureus | 4 | nih.gov |

| B. subtilis | 8 | nih.gov | |

| MRSA | 8 | nih.gov | |

| E. coli | 4 | nih.gov |

The antifungal potential of quinazoline derivatives has also been a subject of investigation. In a study of 7-chloro-2-(3-chloropropyl)-3-[(substitutedbenzylidene) amino]quinazolin-4-(3H)-ones, some of the synthesized compounds showed activity against pathogenic fungi. sphinxsai.com Research on 1,2,4-triazolo[1,5-a]quinazolinone derivatives also demonstrated antifungal properties against several fungal strains, with one compound showing a potent effect against Aspergillus niger. nih.gov

A series of 6-bromo-3-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-methylquinazolin-4(3H)-one derivatives were evaluated for their in vitro antifungal activity. sciensage.info Among the tested compounds, the derivative designated as G7 was active against all tested fungal strains. sciensage.info

The table below shows the antifungal activity of a triazolo[1,5-a]quinazolinone derivative.

| Compound | Fungal Strain | Inhibition Zone (mm) | Reference |

| THTQ | Fusarium oxysporum | 22-42.85 | nih.gov |

| Aspergillus niger | 28.57 | nih.gov | |

| Aspergillus flavus | 22-42.85 | nih.gov | |

| Candida albicans | 22-42.85 | nih.gov |

In Vitro Antiviral Efficacy

Research into the antiviral properties of quinazoline derivatives is an emerging area. While specific data on this compound is limited, broader studies on related heterocyclic compounds suggest potential antiviral applications. For instance, flavonoids, another class of heterocyclic compounds, have demonstrated activity against various viruses by targeting multiple stages of viral infection. nih.gov Some flavonoids have shown more potent antiviral activity than commercially available drugs. nih.gov Quinoxaline derivatives have also been identified as potential inhibitors of respiratory viruses, including influenza and coronaviruses. sigmaaldrich.com

In Vitro Anti-inflammatory Mechanisms

Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a priority. Quinazoline derivatives have shown promise in this area. A study on a series of 2-methylsulfanyl- nih.govsphinxsai.comnih.govtriazolo[1,5-a]quinazoline derivatives investigated their effects on inflammatory mediators in bacterial lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Several of these compounds were identified as promising multi-potent anti-inflammatory agents. nih.gov

In another study, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com This screening identified 13 compounds with anti-inflammatory activity, with two of the most potent being 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (compound 13i) and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (compound 16). mdpi.com

Research on nih.govsphinxsai.comnih.govtriazino[2,3-c]quinazolines has also demonstrated anti-inflammatory effects. The most active compound from this series, 2e, significantly decreased the expression of COX-2, IL-1β, and C-reactive protein. mdpi.com

The table below summarizes the anti-inflammatory activity of a selected triazino[2,3-c]quinazoline derivative.

| Compound | Mediator | % Decrease | Reference |

| 2e | COX-2 | 82.5 | mdpi.com |

| IL-1β | 89.5 | mdpi.com | |

| C-reactive protein | 77.1 | mdpi.com | |

| VEGF | 62.3 | mdpi.com | |

| iNOS | 45.6 | mdpi.com | |

| Nitrotyrosine | 70.3 | mdpi.com |

Antiparasitic and Antitubercular Studies (In Vitro)

The quinazoline scaffold is a recurring motif in compounds investigated for their therapeutic potential against a range of infectious diseases. researchgate.netmdpi.com While direct studies on this compound are not extensively documented in the available literature, research on structurally related quinazoline derivatives has shown notable activity against various parasitic and mycobacterial strains in vitro. These studies provide foundational insights into the potential of this chemical class.

Quinazoline derivatives have been identified as possessing antimalarial, antitubercular, and broader antiparasitic properties. researchgate.netnih.gov The mechanism of action for some antiparasitic quinazolines involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway of parasites like Plasmodium falciparum. nih.gov

Investigations into a series of 6-substituted 2,4-diaminoquinazolines revealed potent activity against P. falciparum. For instance, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline was identified as a highly effective compound against a pyrimethamine-resistant strain, demonstrating the scaffold's potential to overcome existing drug resistance. nih.gov The activity of this compound was potentiated by the dihydropteroate (B1496061) synthase (DHPS) inhibitor dapsone, supporting the hypothesis that it acts as a DHFR inhibitor. nih.gov

Further studies on other quinazolinone derivatives have shown activity against various parasitic protozoans, including Trypanosoma brucei rhodesiense. nih.gov The antitubercular potential of the broader quinoline (B57606)/quinazoline class has also been noted, with some derivatives showing efficacy against Mycobacterium tuberculosis. researchgate.netcbijournal.com For example, cloxyquin (5-chloroquinolin-8-ol), a related quinoline compound, exhibited significant activity against multiple clinical isolates of M. tuberculosis, including multidrug-resistant strains. cbijournal.com

The following table summarizes the in vitro antiparasitic and antitubercular activities of selected quinazoline derivatives, highlighting their potential.

| Compound Name | Target Organism | Activity Metric | Result |

| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | Plasmodium falciparum (V1S strain) | IC₅₀ | 9 nM nih.gov |

| 2-Aroyl quinazolinone (KJ1) | Trypanosoma brucei rhodesiense | IC₅₀ | ~5 µM nih.gov |

| 2-Aroyl quinazolinone (KJ10) | Trypanosoma brucei rhodesiense | IC₅₀ | ~1 µM nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (150 clinical isolates) | MIC₅₀ | 0.125 µg/ml cbijournal.com |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (150 clinical isolates) | MIC₉₀ | 0.25 µg/ml cbijournal.com |

This table presents data for quinazoline derivatives and related structures to illustrate the potential of the chemical class. IC₅₀: Half-maximal inhibitory concentration. MIC₅₀/₉₀: Minimum inhibitory concentration for 50%/90% of isolates.

Computational Predictive Models for Biological Activity

In silico methods, including molecular docking and predictive modeling of absorption, distribution, metabolism, and excretion (ADME) properties, are crucial tools in the early-phase discovery of quinazoline-based therapeutic agents. These computational studies help to rationalize observed biological activities, predict drug-likeness, and guide the synthesis of more potent and selective derivatives.

Molecular docking studies have been employed to understand how quinazoline derivatives bind to various protein targets. For example, simulations have been used to predict the binding modes of novel chloro methylquinazolinones as potential PI3K-δ inhibitors. These studies revealed that active compounds could fit into the ATP-binding site of the enzyme, forming hydrogen bonds with key amino acid residues like Val828, which is consistent with their observed biological activity.

Similarly, docking studies on 4-hydroxyquinazoline (B93491) derivatives targeting Poly(ADP-ribose) polymerase (PARP) have shown that these molecules maintain crucial hydrogen-bonding interactions with amino acid residues such as GLY863 and SER904 within the protein's active site. mdpi.com In some cases, specific interactions, like a hydrogen bond with ASP766, have been suggested to be beneficial for overcoming drug resistance. mdpi.com

ADME predictions are also a standard component of the computational assessment of quinazoline derivatives. These models evaluate parameters according to frameworks like Lipinski's Rule of Five to assess the potential for oral bioavailability. Studies on certain chloro methylquinazolinone derivatives indicated they possess good potential for gastrointestinal absorption and are unlikely to have adverse effects on the central nervous system.

The following table details the application of computational models in the study of various quinazoline derivatives.

| Compound Class/Derivative | Computational Method | Target/Purpose | Key Findings |

| Chloro methylquinazolinone derivatives | Molecular Docking, ADME Prediction | PI3K-δ enzyme | Predicted binding at the ATP binding site; good oral bioavailability and GI absorption potential indicated. |

| 4-Hydroxyquinazoline derivatives | Molecular Docking, Molecular Dynamics | PARP1 enzyme | Maintained hydrogen bonds with GLY863 and SER904; B1 derivative formed a key bond with ASP766. mdpi.com |

| Quinazoline-based thiazole (B1198619) derivatives | Molecular Docking, ADME Prediction | EGFR kinase | Verified drug-like properties and predicted binding modes within the EGFR kinase active site. nih.gov |

| Quinazolin-4-one derivatives | Molecular Docking, ADMET Prediction | Glucokinase (GK) | Assessed binding modes in the allosteric site; results paralleled in vitro enzymatic assays. researchgate.net |

This table summarizes findings from computational studies on various quinazoline derivatives to illustrate the utility of these models.

Emerging Research Directions and Future Perspectives for Halogenated Methylquinazolines

Design and Synthesis of Next-Generation Analogues for Targeted Research

The development of novel and efficient synthetic methodologies is crucial for accessing a diverse range of halogenated methylquinazoline analogues. mdpi.comnih.gov Traditional methods for quinazoline (B50416) synthesis, such as those involving anthranilic acids and amides, often require harsh conditions. frontiersin.org Modern approaches are focusing on milder, more efficient, and environmentally friendly strategies. researchgate.netnih.gov

Recent advancements include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are being employed to introduce a variety of substituents onto the quinazoline core, allowing for the fine-tuning of their properties. mdpi.comnih.gov For instance, palladium-catalyzed reactions have been successfully used to synthesize polysubstituted quinazolines. mdpi.com

Microwave-Assisted Synthesis: This technology significantly reduces reaction times and can improve yields compared to conventional heating methods. frontiersin.org It has been effectively used for the synthesis of quinazoline and quinazolinone derivatives. frontiersin.org

One-Pot Syntheses: These procedures, where multiple reaction steps are carried out in a single reaction vessel, offer increased efficiency and reduced waste. frontiersin.orgnih.gov Multi-component reactions are a key strategy in this area. frontiersin.org

Flow Chemistry: The use of continuous-flow reactors allows for precise control over reaction parameters, leading to improved safety, scalability, and product purity.

Photoredox Catalysis: Visible-light-mediated synthesis is an emerging green chemistry approach that enables novel bond formations under mild conditions. frontiersin.org

These advanced synthetic methods are paving the way for the creation of extensive libraries of halogenated methylquinazoline analogues, which are essential for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substitution pattern on the quinazoline scaffold, researchers can optimize compounds for specific biological targets or material properties. frontiersin.org

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

Quinazoline derivatives have a well-established history in medicinal chemistry, with many compounds exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.orgnih.gov Halogenation can further enhance these activities and introduce novel mechanisms of action.

Future research in this area will likely focus on:

Target Identification: Utilizing chemoproteomics and other advanced screening techniques to identify the specific protein targets of halogenated methylquinazolines.

Mechanism of Action Studies: Elucidating the precise molecular pathways through which these compounds exert their biological effects. This includes investigating their impact on signal transduction pathways, enzyme inhibition, and protein-protein interactions. nih.gov For example, some quinazoline derivatives are known to inhibit thymidylate synthase and tyrosine kinase. nih.gov

Overcoming Drug Resistance: Designing novel analogues that can circumvent known drug resistance mechanisms in cancer and infectious diseases.

Expansion into New Therapeutic Areas: Investigating the potential of halogenated methylquinazolines for treating a wider range of diseases, including neurodegenerative disorders and metabolic diseases. mdpi.com

Integration with Advanced Synthetic Technologies and Automated Platforms

The integration of automated synthesis platforms and high-throughput screening is set to revolutionize the discovery and optimization of halogenated methylquinazolines.

Key technologies include:

Automated Synthesis Platforms: Robotic systems can perform complex multi-step syntheses, enabling the rapid generation of large compound libraries with high purity and reproducibility.

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of the biological activity of thousands of compounds, accelerating the identification of promising lead candidates.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be used to predict the biological activity and physicochemical properties of virtual compounds, guiding the design of new analogues with improved characteristics. These computational tools can also analyze large datasets from HTS to identify structure-activity relationships.

This synergy between advanced synthesis and screening technologies will significantly shorten the drug discovery and development timeline for new halogenated methylquinazoline-based therapeutics.

Application in Chemical Biology Probes and Imaging Agents

The unique photophysical properties of some quinazoline derivatives make them attractive candidates for the development of chemical biology tools. rsc.org

Emerging applications include:

Fluorescent Probes: Quinazolinone-based fluorescent probes have been developed for detecting various analytes and for cellular imaging. rsc.orgresearchgate.net Their fluorescence properties can be tuned by altering the substitution pattern on the quinazoline core. rsc.org For instance, some probes have been designed to target specific organelles like mitochondria and lysosomes. rsc.org

Bioimaging Agents: Halogenated methylquinazolines can be labeled with radioisotopes for use in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov These imaging agents can be used to visualize and quantify biological processes in vivo, aiding in disease diagnosis and monitoring treatment response.

Affinity-Based Probes: By attaching a reactive group or a tag to a halogenated methylquinazoline scaffold, researchers can create probes to identify and study the compound's biological targets.

The development of these molecular tools will provide invaluable insights into complex biological systems and facilitate the validation of new drug targets.

Potential in Non-Biological Applications (e.g., Materials Science, Analytical Chemistry)

The applications of halogenated methylquinazolines extend beyond the life sciences into materials science and analytical chemistry. scbt.com

Potential future directions include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence and phosphorescence properties of certain quinazoline derivatives make them promising materials for use in OLEDs.

Advanced Polymers: Incorporation of halogenated quinazoline moieties into polymer backbones can impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. scbt.com

Sensors: The ability of quinazolines to interact with specific analytes can be harnessed to develop chemical sensors for environmental monitoring or industrial process control.

Analytical Reagents: Halogenated compounds are utilized in analytical chemistry for the identification and quantification of various substances. scbt.com

As research into the fundamental properties of halogenated methylquinazolines continues, new and innovative applications in these and other non-biological fields are likely to emerge.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 4-chloro-5-fluoro-2-methylquinazoline derivatives?

- Methodological Answer : Synthesis optimization typically involves testing reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, halogenated quinazolines often require palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Adjusting the stoichiometry of substituents (e.g., methyl or chloro groups) can improve reaction efficiency . Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) should be used to verify intermediates and final products.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- 1H/13C NMR to verify substituent positions and detect impurities.

- X-ray crystallography (if crystalline) for absolute configuration determination.

Cross-validation with gas chromatography–mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) is critical for detecting trace contaminants .

Intermediate Research Questions

Q. What role do the chloro and fluoro substituents play in modulating the biological activity of this compound?

- Methodological Answer : The chloro group at position 4 enhances electrophilicity, facilitating interactions with nucleophilic residues in target enzymes. The fluoro group at position 5 improves metabolic stability by reducing cytochrome P450-mediated oxidation. Computational modeling (e.g., density functional theory) can predict electronic effects, while in vitro assays (e.g., kinase inhibition) validate activity trends .

Q. How can researchers address challenges in isolating this compound from complex reaction mixtures?

- Methodological Answer : Use gradient elution in column chromatography with silica gel or reverse-phase C18 columns. For polar byproducts, consider solvent systems like ethyl acetate/hexane with trifluoroacetic acid (TFA) as a modifier. Recrystallization in ethanol/dichloromethane mixtures may improve yield and purity. Monitor via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in reaction scale or purification methods. For example, microwave-assisted synthesis may report higher yields than traditional reflux. Conduct controlled experiments under identical conditions, and use statistical tools (e.g., ANOVA) to identify significant variables. Replicate literature protocols precisely and document deviations .

Q. What advanced strategies can predict regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Employ computational tools like molecular orbital theory (e.g., Fukui functions) to map reactive sites. Experimentally, isotopic labeling (e.g., deuterium at position 2) can track substitution patterns. Kinetic studies under varying temperatures and pressures provide mechanistic insights into competing pathways (e.g., SNAr vs. radical mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.